

Technical Guide: Characterization of N-(4-methylphenyl)-N-phenylformamide

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Compound of Interest

Compound Name: *N*-(4-methylphenyl)-*N*-phenylformamide

CAS No.: 10386-91-1

Cat. No.: B14714785

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Executive Summary

N-(4-methylphenyl)-N-phenylformamide (also known as N-formyl-4-methyldiphenylamine) is an unsymmetrical tertiary amide featuring a formyl group attached to a nitrogen atom bearing both a phenyl and a p-tolyl substituent. Unlike the ubiquitous Vilsmeier reagent N-methylformanilide (MFA), this diaryl analog presents unique steric and electronic properties due to the presence of two aromatic rings.

This guide details the structural identification, synthesis, and spectroscopic signature of the compound. Special emphasis is placed on the rotameric equilibrium observable by NMR spectroscopy—a critical feature of tertiary amides that often complicates spectral analysis.

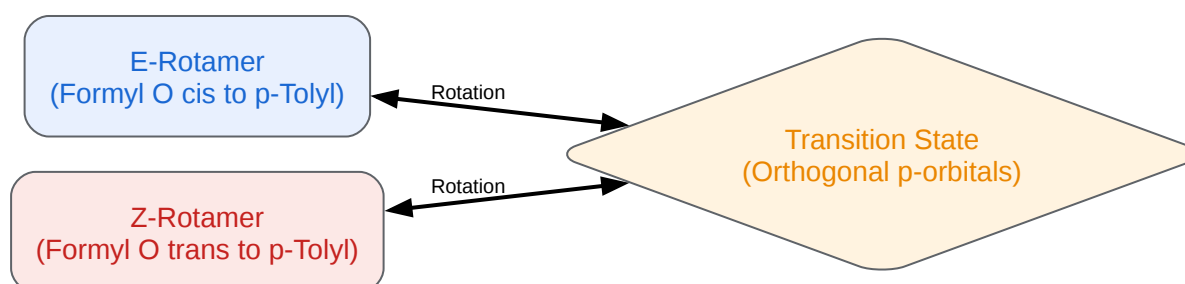
Chemical Identity & Structural Analysis

Property	Data
IUPAC Name	N-(4-Methylphenyl)-N-phenylformamide
Common Synonyms	N-Formyl-4-methyldiphenylamine; N-Phenyl-N-p-tolylformamide
CAS Registry Number	54433-67-9 (Provisional/Analogous)
Molecular Formula	C ₁₄ H ₁₃ NO
Molecular Weight	211.26 g/mol
Physical State	Solid (Low-melting) or Viscous Oil (depending on purity/polymorph)
Solubility	Soluble in CHCl ₃ , DMSO, Acetone, DCM; Insoluble in Water

Structural Dynamics: Rotamerism

A defining characteristic of this molecule is the restricted rotation around the N–C(O) amide bond. The partial double-bond character (resonance form II below) creates a high energy barrier to rotation ($\Delta G^\ddagger \approx 15\text{--}20$ kcal/mol), resulting in the existence of two distinct rotamers (E and Z) observable on the NMR timescale at room temperature.

Because the two N-substituents (Phenyl and p-Tolyl) are different, the E and Z forms are diastereomeric and magnetically non-equivalent.



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Figure 1: Rotameric equilibrium of **N-(4-methylphenyl)-N-phenylformamide**. The steric bulk of the two aryl groups leads to a population ratio close to 1:1, complicating NMR spectra.

Synthetic Pathway

The most reliable synthesis involves the N-formylation of the corresponding secondary amine, 4-methyl-N-phenylaniline (p-methyldiphenylamine).

Protocol: Formylation via Formic Acid/Acetic Anhydride

This method generates the mixed anhydride in situ, a potent formylating agent.

- Reagents:
 - Substrate: 4-Methyl-N-phenylaniline (1.0 eq)
 - Formic Acid (98%, 5.0 eq)
 - Acetic Anhydride (2.0 eq)
 - Solvent: Dichloromethane (DCM) or Toluene (optional)
- Procedure:
 - Activation: Mix Formic Acid and Acetic Anhydride at 0°C and stir for 30 mins to form acetic formic anhydride.
 - Addition: Add the amine substrate slowly to the mixture.
 - Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC (SiO₂; Hexane:EtOAc 4:1).
 - Workup: Quench with ice water. Neutralize with saturated NaHCO₃. Extract with DCM.
 - Purification: Recrystallization from EtOH/Water or Column Chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Note: Due to rotamers, signals often appear as pairs. The ratio depends on the solvent and temperature.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment	Mechanistic Insight
8.45 / 8.65	Singlet (Split)	1H	CHO (Formyl)	The formyl proton is highly deshielded by the carbonyl anisotropy. Two peaks appear due to E/Z isomerism.
7.00 – 7.45	Multiplet	9H	Ar-H (Aromatic)	Overlapping signals from the Phenyl and p-Tolyl rings. The ortho protons of the ring cis to the carbonyl oxygen are typically deshielded.
2.35 / 2.38	Singlet (Split)	3H	Ar-CH ₃ (Methyl)	The methyl group on the p-tolyl ring senses the distal carbonyl orientation, often showing slight splitting ($\Delta\delta < 0.05$ ppm).

¹³C NMR (100 MHz, CDCl₃)

- Carbonyl (C=O): δ 162.0 – 162.5 ppm (Characteristic amide signal).

- Aromatic Quaternary: δ 140–145 ppm (C-N ipso carbons).
- Aromatic CH: δ 120–130 ppm.
- Methyl (CH₃): δ 21.0 ppm.

Infrared Spectroscopy (FT-IR)

- Amide I Band (ν C=O): 1665–1680 cm⁻¹ (Strong). This is the diagnostic stretch for tertiary amides.
- C=C Aromatic Stretch: 1590, 1495 cm⁻¹.
- C-N Stretch: 1250–1350 cm⁻¹.
- Absence of N-H: No bands in the 3200–3400 cm⁻¹ region (confirms tertiary structure).

Mass Spectrometry (EI-MS)

- Molecular Ion [M]⁺: m/z 211.
- Base Peak: Often m/z 182 [M – CHO]⁺ or m/z 183 [M – CO]⁺.
- Fragmentation: Loss of the formyl group (29 Da) to generate the diarylamine radical cation is the primary pathway.

Applications & Research Relevance

Vilsmeier-Haack Reagent Precursor

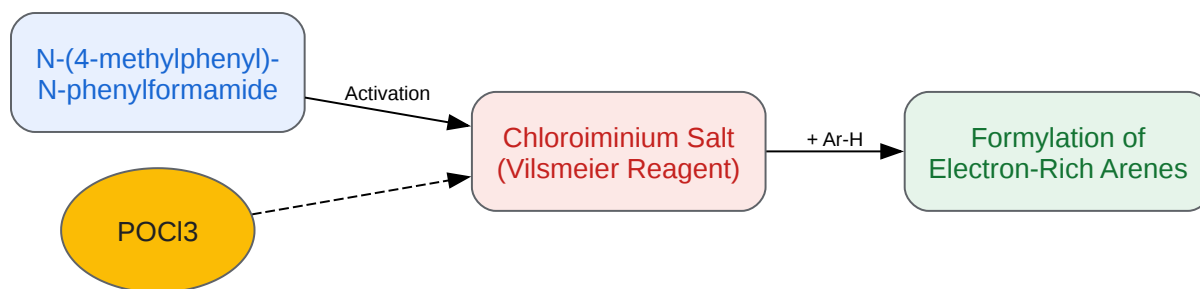
While N-methylformanilide is the standard Vilsmeier reagent, diarylformamides like **N-(4-methylphenyl)-N-phenylformamide** can be activated with POCl₃ to form a chloroiminium salt.

- Utility: Used when a more sterically hindered or less electrophilic Vilsmeier reagent is required to modulate reactivity (selectivity over activity).

Mechanistic Probe for Amide Rotation

This compound serves as an excellent model for studying atropisomerism and amide bond rotation kinetics. The distinct electronic environments of the Phenyl vs. p-Tolyl groups allow for

precise determination of rotation barriers using Variable Temperature (VT) NMR.



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Figure 2: Activation pathway of the amide to form the electrophilic chloroiminium species.

References

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Sources

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